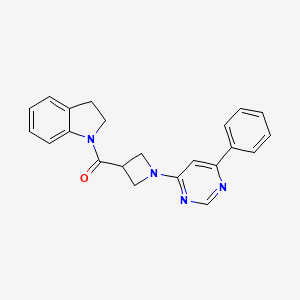
Indolin-1-yl(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indolin-1-yl(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone, also known as AZD-9291, is a small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is a third-generation tyrosine kinase inhibitor that has been developed to overcome the resistance to first and second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC) patients.
Applications De Recherche Scientifique
Antimicrobial and Antidiabetic Screening
- Synthesis and Characterisation : A study focused on synthesizing a series of derivatives related to indole compounds, evaluating their antimicrobial and antidiabetic activities. One such compound displayed remarkable antimicrobial activity and showed considerable efficacy in lowering fasting blood glucose levels in an animal model, comparing favorably to the known anti-diabetic drug metformin hydrochloride (Ramya, V., Vembu, S., Ariharasivakumar, G., & Gopalakrishnan, M., 2017).
Antimicrobial Peptide Indolicidin
- Mode of Action and Structure : Indolicidin, a cationic antimicrobial peptide, demonstrates high affinity for bacterial membranes and induces membrane disruption by channel formation. This property is crucial for its antibacterial activity (Falla, T., Karunaratne, D., & Hancock, R., 1996).
Anticancer Activity
- Novel Indole Compounds : The study on 3-(1H-Indol-2-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone (I-387) revealed potent antitumor activity in preclinical models. It showed less neurotoxicity and avoided drug resistance mediated by P-glycoprotein (Ahn, S., Kearbey, J. D., Li, C. M., Duke, C. B., Miller, D. D., & Dalton, J., 2011).
Antioxidant Properties
- Free Radical-Scavenging Activity : Indolic compounds, related to tryptophan metabolism, possess antioxidant activities and may serve as preventive agents against diseases like cancer and oxidative stress (Cano, A., Alcaraz, O., & Arnao, M. B., 2003).
Corrosion Inhibition
- Effect on Mild Steel : Research on spiropyrimidinethiones, which includes indoline derivatives, showed significant inhibition of corrosion on mild steel in acidic solutions, indicating its potential in industrial applications (Yadav, M., Sinha, R., Kumar, S., & Sarkar, T., 2015).
Multi-component Reaction Applications
- Polyheterocyclic Systems : A study demonstrated the construction of unique polyheterocyclic systems involving indoline, which are important for the development of novel therapeutic agents (Cao, J., Yang, F., Sun, J., Huang, Y., & Yan, C., 2019).
DNA-Binding Studies
- Binding to Membranes and DNA : Indolicidin's ability to bind to DNA and membranes was explored, revealing multiple conformations involved in its antimicrobial action (Hsu, C., Chen, C., Jou, M., Lee, A., Lin, Y., Yu, Y., Huang, W., & Wu, S., 2005).
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl-[1-(6-phenylpyrimidin-4-yl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c27-22(26-11-10-17-8-4-5-9-20(17)26)18-13-25(14-18)21-12-19(23-15-24-21)16-6-2-1-3-7-16/h1-9,12,15,18H,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNICECPQMVDHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indolin-1-yl(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2846816.png)
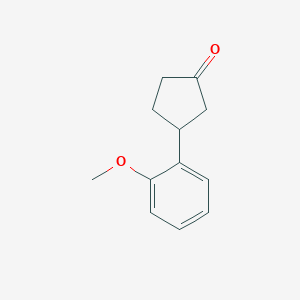
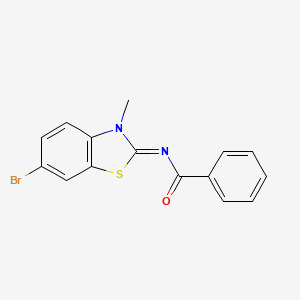
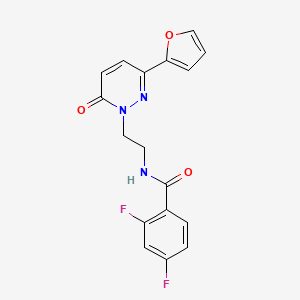
![Methyl 5-Thia-2-Azaspiro[3.4]Octane-8-Carboxylate 5,5-Dioxide Hydrochloride](/img/structure/B2846822.png)
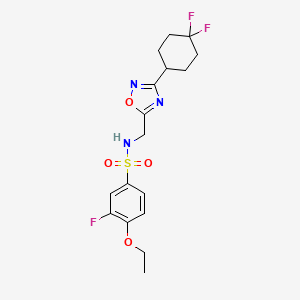
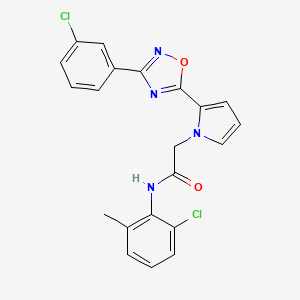
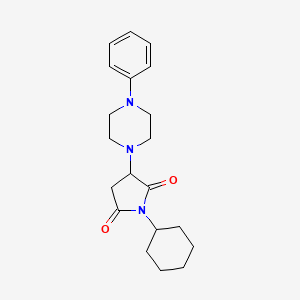
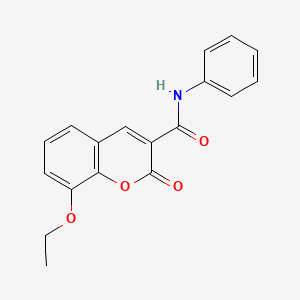
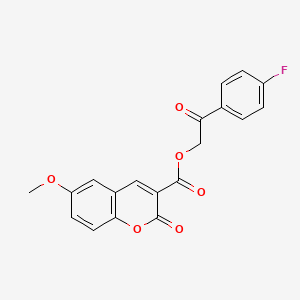
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2846832.png)
![N-(4-bromo-2-fluorophenyl)-1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2846833.png)
![1-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)
![7-(2-chloropropyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2846835.png)